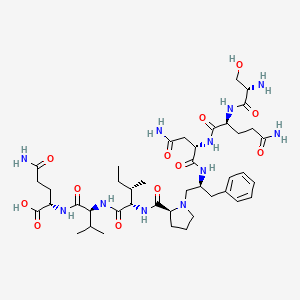

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH” is a complex molecule with a molecular formula of C42H67N11O12 . It contains a total of 133 bonds, including 66 non-H bonds, 16 multiple bonds, 29 rotatable bonds, 10 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 3 primary amides (aliphatic), 6 secondary amides (aliphatic), and 1 primary amine .

Molecular Structure Analysis

The molecule consists of 67 Hydrogen atoms, 42 Carbon atoms, 11 Nitrogen atoms, and 12 Oxygen atoms . It has a total of 133 bonds, including 66 non-H bonds, 16 multiple bonds, 29 rotatable bonds, 10 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 3 primary amides (aliphatic), 6 secondary amides (aliphatic), and 1 primary amine .Applications De Recherche Scientifique

Peptide Substrates and Enzymatic Interactions

Studies have shown that peptides similar to "H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH" can act as substrates or inhibitors for specific enzymes, such as HIV-1 protease. For instance, the peptide substrate "H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2" has been identified as a good substrate for the proteinase of human immunodeficiency viruses but is not readily hydrolyzed by other nonviral proteinases. This specificity suggests potential therapeutic applications in inhibiting viral proteases without affecting similar human enzymes (Copeland et al., 1990).

Structural Studies of Proteins

Peptides with sequences akin to "H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH" have also been utilized in structural studies of proteins, such as the amino-terminal sequences of subunits in reaction centers from photosynthetic bacteria. These studies contribute to understanding the protein architecture and the functional roles of different regions within proteins, such as hydrophobicity and polarity, which are crucial for membrane interaction and protein folding (Sutton et al., 1982).

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67N11O12/c1-5-23(4)35(41(63)51-34(22(2)3)40(62)49-28(42(64)65)14-16-32(45)56)52-39(61)30-12-9-17-53(30)20-25(18-24-10-7-6-8-11-24)47-38(60)29(19-33(46)57)50-37(59)27(13-15-31(44)55)48-36(58)26(43)21-54/h6-8,10-11,22-23,25-30,34-35,54H,5,9,12-21,43H2,1-4H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,60)(H,48,58)(H,49,62)(H,50,59)(H,51,63)(H,52,61)(H,64,65)/t23-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISHZXDZHXDISA-NDUNROFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)

![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)

![Sodium 5-butylbenzo[d][1,2,3]triazol-1-ide](/img/structure/B568446.png)

![1H-5,10-Methano[1,2,4]triazolo[1,2-a][1,2]diazocine](/img/structure/B568450.png)